molecular formula C10H17BrO2Si B14277160 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate CAS No. 138376-10-0

2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate

Cat. No.: B14277160
CAS No.: 138376-10-0
M. Wt: 277.23 g/mol
InChI Key: LEQGIEWJYLKVBG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is an organic compound that features a trimethylsilyl group, a bromine atom, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 5-bromopent-4-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include diketones and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. The bromine atom serves as a leaving group in substitution reactions, while the alkyne group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.

    2-(Trimethylsilyl)ethyl glycosides: Synthesized from glucose and used in carbohydrate chemistry.

    Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.

Uniqueness

2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is unique due to its combination of a trimethylsilyl group, a bromine atom, and an alkyne functional group. This combination provides a versatile reactivity profile, making it valuable in various synthetic applications and research fields.

Properties

CAS No.

138376-10-0

Molecular Formula

C10H17BrO2Si

Molecular Weight

277.23 g/mol

IUPAC Name

2-trimethylsilylethyl 5-bromopent-4-ynoate

InChI

InChI=1S/C10H17BrO2Si/c1-14(2,3)9-8-13-10(12)6-4-5-7-11/h4,6,8-9H2,1-3H3

InChI Key

LEQGIEWJYLKVBG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)CCC#CBr

Origin of Product

United States

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